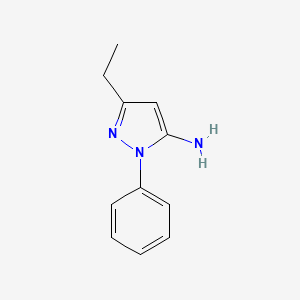

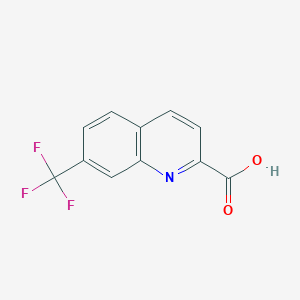

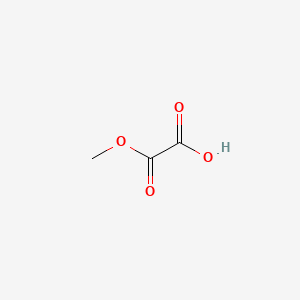

![molecular formula C33H30Br2 B1603622 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] CAS No. 439791-57-8](/img/structure/B1603622.png)

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]

Overview

Description

2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is a chemical compound . It is related to 2,7-Di-tert-butyl-9,9-dimethylxanthene , which is a heterocyclic building block .

Synthesis Analysis

The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . A palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equiv. of 1,3-diisopropylimidazolin-2-imine afforded the rigid neutral 2,7-di-tert-butyl-4,5-bis (1,3-diisopropylimidazolin-2-imino)-9,9-dimethylxanthene (XII2) pincer ligand .Molecular Structure Analysis

The molecular formula of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] is C33H30Br2 . Its average mass is 586.399 Da and its monoisotopic mass is 584.071411 Da .Chemical Reactions Analysis

An unprecedented single-step metal-free green oxidation of 2,7-di-tert-butylpyrene selectively into either the corresponding 4,5-dione or 4,5,9,10-tetraone, two key building blocks used for organic optoelectronic applications using hypervalent iodine oxyacids has been disclosed .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] include its molecular formula, C33H30Br2, and its average mass, 586.399 Da . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Material Development

The scientific research applications of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] primarily involve its use in the synthesis of novel compounds and materials. A notable application is in the development of new monomers, such as 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobi[fluoren], synthesized from readily available starting materials. This monomer displays good solubility in various organic solvents, opening avenues for diverse applications in material science (Qi, Lei, Sun, & Hu, 2013).

Luminescent Materials

A significant area of application for derivatives of spirobi[fluorene], including the 2,7-dibromo variant, is in the creation of luminescent materials. For instance, the synthesis of a highly luminescent pyrene dye based on a spirobifluorene skeleton demonstrates the potential of these compounds in optoelectronic applications. The unique structure of spirobifluorene helps prevent fluorescence quenching, enhancing luminescence efficiency (Sumi & Konishi, 2010).

Organic Light-Emitting Devices (OLEDs)

Another prominent application is in the field of organic light-emitting diodes (OLEDs). Compounds based on 2,7-dibromo-spiro[fluorene-9,9‘-xanthene] have been utilized to create stable blue-light-emitting devices. These compounds exhibit high glass transition temperatures and good thermal stability, crucial for the efficiency and durability of OLEDs (Tseng et al., 2005).

Electronic and Optical Properties

Research has also focused on the electronic and optical properties of spirobifluorene derivatives. For example, the synthesis of novel ter(9,9-diarylfluorene)s showcases the potential of these compounds in achieving high electrochemical and thermal stability, coupled with efficient blue fluorescence. This makes them suitable for various electronic and optical applications, including OLEDs (Wong et al., 2002).

Future Directions

2,7-Dibromofluorene, a related compound, has been used as a template for the N -carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) . This suggests that 2,7-Dibromo-2’,7’-DI-tert-butyl-9,9’-spirobi[fluorene] and similar compounds could have potential applications in the field of organic electronics.

properties

IUPAC Name |

2',7'-dibromo-2,7-ditert-butyl-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30Br2/c1-31(2,3)19-7-11-23-24-12-8-20(32(4,5)6)16-28(24)33(27(23)15-19)29-17-21(34)9-13-25(29)26-14-10-22(35)18-30(26)33/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWHYOIWTKPZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625361 | |

| Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] | |

CAS RN |

439791-57-8 | |

| Record name | 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)